molecular formula C12H12O2 B14283327 2-Naphthalenol, 7-methoxy-5-methyl- CAS No. 143814-46-4

2-Naphthalenol, 7-methoxy-5-methyl-

Cat. No.: B14283327
CAS No.: 143814-46-4
M. Wt: 188.22 g/mol
InChI Key: SDVWYUVVISHNIY-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Scaffolds in Modern Chemical Science

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry due to its ability to interact with a wide array of biological targets. researchgate.net This structural motif is present in numerous natural and synthetic compounds exhibiting a broad spectrum of biological activities. researchgate.net The versatility of the naphthalene core allows for the introduction of various functional groups, leading to a diverse library of derivatives with tailored properties. Substituted naphthols, in particular, are recognized as a significant class of chemical compounds found in many biologically and pharmaceutically active products. researchgate.net

Overview of 2-Naphthalenol, 7-methoxy-5-methyl- as a Subject of Academic Inquiry

While extensive research exists for the broader class of naphthol derivatives, academic inquiry specifically focused on 2-Naphthalenol, 7-methoxy-5-methyl- is more niche. Much of the available information is in the context of its closely related analogue, 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid, and its derivatives. nih.gov This naphthoic acid is classified as a bacterial metabolite, highlighting a potential intersection of this chemical scaffold with microbiology and natural product chemistry. nih.gov

The structural features of 2-Naphthalenol, 7-methoxy-5-methyl- — a hydroxyl group at the 2-position, a methoxy (B1213986) group at the 7-position, and a methyl group at the 5-position — suggest several avenues for academic investigation. The interplay of these electron-donating groups on the aromatic system can influence the molecule's reactivity, spectroscopic properties, and potential biological interactions.

A derivative of the closely related 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid has been identified as an ester that targets the protein neocarzinostatin. drugbank.com Neocarzinostatin is known for its antibiotic and antitumor properties, acting by causing breaks in DNA strands. drugbank.com This association suggests that derivatives of the 2-Naphthalenol, 7-methoxy-5-methyl- scaffold could be explored for similar cytotoxic and mutagenic activities, making them a subject of interest in cancer research and drug development.

Table 1: Physicochemical Properties of Related Naphthol Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
2-NaphthalenolC₁₀H₈O144.17Parent naphthol structure. nist.gov
7-Methoxy-2-naphthol (B49774)C₁₁H₁₀O₂174.20Methoxy substitution at the 7-position. nih.govsigmaaldrich.com
2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acidC₁₃H₁₂O₄232.23Carboxylic acid at position 1, in addition to the core structure. nih.gov

This table is generated based on data from various sources.

Interdisciplinary Research Landscape and Future Directions for Naphthol Derivatives

The study of naphthol derivatives is inherently interdisciplinary, bridging organic chemistry, medicinal chemistry, biochemistry, and materials science. rsc.org The synthesis of novel substituted naphthols is a continuous area of research, with methods like Friedel–Crafts reactions and tandem radical cyclizations being employed to create diverse molecular architectures. researchgate.net

Future research on 2-Naphthalenol, 7-methoxy-5-methyl- and its analogues could explore several promising directions:

Synthesis and Derivatization: Developing efficient and stereoselective synthetic routes to 2-Naphthalenol, 7-methoxy-5-methyl- and creating a library of its derivatives by modifying the hydroxyl, methoxy, and methyl groups.

Biological Evaluation: Screening these novel compounds for biological activity, particularly as potential anticancer agents, given the link of a related structure to neocarzinostatin. drugbank.com Investigations into their antibacterial and antifungal properties would also be of interest.

Material Science Applications: Exploring the potential of these compounds as building blocks for functional materials, leveraging the fluorescent and electronic properties of the naphthalene core.

Table 2: Research Focus on Related Naphthol Compounds

Compound/Derivative ClassKey Research AreaPotential Application
2-hydroxy-7-methoxy-5-methyl-naphthalene-1-carboxylic acid esterTargeting neocarzinostatinAntitumor and antibiotic development. drugbank.com
Substituted NaphtholsSynthesis and Biological ActivityDrug discovery, natural product synthesis. researchgate.net
7-Methoxy-1-substituted-2-naphtholsCrystal structure and synthesisDevelopment of novel imine compounds.

This table is generated based on data from various sources.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143814-46-4

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

7-methoxy-5-methylnaphthalen-2-ol

InChI

InChI=1S/C12H12O2/c1-8-5-11(14-2)7-9-6-10(13)3-4-12(8)9/h3-7,13H,1-2H3

InChI Key

SDVWYUVVISHNIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=CC(=C2)O)OC

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of 2 Naphthalenol, 7 Methoxy 5 Methyl Systems

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. In the case of aromatic compounds like naphthalenol derivatives, electron ionization (EI) is a common method. The resulting mass spectrum reveals a molecular ion peak (M+), which corresponds to the molar mass of the intact molecule, and a series of fragment ions.

The fragmentation of naphthalenol derivatives is influenced by the nature and position of substituents on the naphthalene (B1677914) ring. For a methoxy- and methyl-substituted naphthalenol, characteristic fragmentation pathways can be predicted. The molecular ion is expected to be relatively stable due to the aromatic system. Common fragmentation patterns for similar aromatic ethers and phenols include:

Loss of a methyl group (CH₃•): This results in an [M-15]⁺ ion, a common fragmentation for methoxy-substituted aromatic compounds.

Loss of a formyl radical (CHO•): This leads to an [M-29]⁺ ion.

Loss of carbon monoxide (CO): This produces an [M-28]⁺ ion.

Loss of the methoxy (B1213986) group (CH₃O•): This gives an [M-31]⁺ ion.

The stability of the resulting fragment ions plays a crucial role in determining the relative intensities of the peaks in the mass spectrum. The presence of the naphthalene ring system generally leads to a strong molecular ion peak. libretexts.org Analysis of these fragmentation patterns allows for the confirmation of the molecular structure of 2-Naphthalenol, 7-methoxy-5-methyl-.

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule and the extent of its conjugated system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2-Naphthalenol, 7-methoxy-5-methyl- is characterized by absorption bands arising from π → π* transitions within the conjugated naphthalene ring system. The position and intensity of these bands are influenced by the methoxy and methyl substituents. The naphthalene chromophore itself exhibits strong absorption in the ultraviolet region.

Substituents on the naphthalene ring can cause a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) of the absorption maxima. The methoxy group, being an electron-donating group, typically causes a bathochromic shift and an increase in the intensity of the absorption bands due to the extension of the conjugated system through resonance. The methyl group, a weakly electron-donating group, has a smaller effect. Heavily substituted naphthalene derivatives have been reported to show an electronic absorption band peaking around 220 nm, which is assigned to the S₃ ← S₀ transitions within the naphthalene chromophore.

Table 1: Expected UV-Vis Absorption Data for 2-Naphthalenol, 7-methoxy-5-methyl-
Transition TypeExpected Absorption Region (nm)Chromophore
π → π~220-350Naphthalene Ring
n → πLonger wavelength, often overlappingOxygen of Methoxy and Hydroxyl Groups

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction for Absolute Configuration and Packing

Single crystal X-ray diffraction analysis of a suitable crystal of 2-Naphthalenol, 7-methoxy-5-methyl- would provide definitive proof of its molecular structure. This technique allows for the determination of the absolute configuration of chiral centers if present, although this specific molecule is achiral. The data obtained from X-ray diffraction includes the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. For example, the crystal structure of a related compound, 7-methoxy-1-{(Z)-2-nitrophenyliminomethyl}-2-naphthol, was determined to have a Z configuration about the C=N bond. iucr.org Similarly, the crystal structure of another related molecule, cis-2-(2-Hydroxyethyl)-trans-2-methyl-cis-3-(6-methoxy-2-naphthyl)cyclopentanol, was elucidated by direct methods and refined to provide detailed atomic positions and torsion angles. researchgate.net

Table 2: Illustrative Crystallographic Data for a Naphthalenol Derivative
ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)12.789(5)
β (°)105.98(3)
Volume (ų)1923.4(1)
Z4

Note: The data in this table is illustrative for a related naphthalenol derivative and not specific to 2-Naphthalenol, 7-methoxy-5-methyl-.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. In the solid state of 2-Naphthalenol, 7-methoxy-5-methyl-, these interactions would likely include:

Hydrogen Bonding: The hydroxyl group (-OH) can act as a hydrogen bond donor, forming hydrogen bonds with the oxygen atom of the methoxy group or the hydroxyl group of a neighboring molecule.

π-π Stacking: The planar naphthalene rings can stack on top of each other, leading to attractive π-π interactions. These interactions are a significant factor in the packing of aromatic molecules. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 Naphthalenol, 7 Methoxy 5 Methyl

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface. For a molecule like 2-Naphthalenol, 7-methoxy-5-methyl-, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine bond lengths, bond angles, and dihedral angles. nih.gov

Once the optimized geometry is obtained, a vibrational analysis is performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule. The resulting theoretical infrared (IR) and Raman spectra are crucial for interpreting experimental spectroscopic data and confirming the minimum energy structure (as indicated by the absence of imaginary frequencies). While no specific vibrational data exists for 2-Naphthalenol, 7-methoxy-5-methyl-, studies on similar compounds like substituted naphthols and naphthalenes routinely employ these methods for structural verification. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To understand the electronic absorption properties of 2-Naphthalenol, 7-methoxy-5-methyl-, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. nih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states. ru.nl The results predict the molecule's UV-Visible absorption spectrum, indicating the wavelengths of light it absorbs most strongly (λmax). nih.gov For substituted naphthalenes, TD-DFT studies are crucial for understanding how different functional groups, such as methoxy (B1213986) and methyl groups, influence the color and electronic behavior of the molecule. ru.nlnih.govdntb.gov.ua The choice of functional is critical in TD-DFT, as standard functionals can sometimes struggle with charge-transfer excitations, which are common in substituted aromatic systems. nih.govru.nl

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. samipubco.com A smaller gap generally implies higher reactivity. For aromatic compounds like substituted naphthalenes, the HOMO-LUMO gap can be correlated with their electronic and optical properties. nih.govrsc.org DFT calculations are the standard method for determining the energies of these orbitals and the corresponding energy gap. samipubco.com

Table 1: Hypothetical Data Table for Frontier Molecular Orbitals of 2-Naphthalenol, 7-methoxy-5-methyl-

ParameterCalculated Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy GapData not available
This table is for illustrative purposes only. No published data exists for this specific compound.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. nih.gov It maps the electrostatic potential onto the electron density surface, creating a color-coded diagram where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For 2-Naphthalenol, 7-methoxy-5-methyl-, an MEP analysis would highlight the negative potential around the oxygen atoms of the hydroxyl and methoxy groups and across the π-system of the naphthalene (B1677914) rings, while showing positive potential near the hydroxyl hydrogen. researchgate.netresearchgate.net This provides insight into how the molecule would interact with other polar molecules or ions. nih.gov

Studies on Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules.

Hydrogen Bonding Networks within Molecular Structures

The hydroxyl group on 2-Naphthalenol, 7-methoxy-5-methyl- makes it both a hydrogen bond donor (via the -OH hydrogen) and an acceptor (via the oxygen lone pairs). The methoxy group's oxygen can also act as a hydrogen bond acceptor. In a condensed phase or in the presence of other polar molecules, this compound would be expected to form hydrogen bonds. nih.gov These interactions can be either intramolecular (within the same molecule) or intermolecular (between different molecules). rsc.org Computational studies on similar methoxy- and hydroxyl-substituted naphthols have been used to investigate the geometry and strength of these hydrogen bonds, which significantly influence the physical properties and crystal structure of the material. nih.govnih.govresearchgate.net

π-π Stacking Interactions

In computational chemistry, π-π stacking interactions are crucial non-covalent forces that govern the self-assembly and crystal packing of aromatic molecules. These interactions arise from the attractive forces between the electron-rich π-systems of aromatic rings. For naphthalene derivatives, the geometry and strength of these interactions are highly dependent on the substitution pattern.

Computational and crystallographic studies of methoxy-naphthalene isomers provide significant insight into the probable behavior of 2-Naphthalenol, 7-methoxy-5-methyl-. A key comparison can be drawn between 4-methoxy-1-naphthol (B1194100) and the isomeric 7-methoxy-2-naphthol (B49774). The crystal structure of 4-methoxy-1-naphthol shows that molecules are linked by O-H···O hydrogen bonds, forming chains that are reinforced by intermolecular π-π stacking interactions. nih.gov In these stacks, a substantial spatial overlap is observed between adjacent naphthalene rings. nih.gov

Conversely, analysis of the crystal structure of 7-methoxy-2-naphthol, a close analogue of the title compound, reveals the absence of significant π-π stacking interactions. nih.govresearchgate.net Its solid-state architecture is instead dominated by other non-covalent forces. Given that 2-Naphthalenol, 7-methoxy-5-methyl- shares the same core substitution pattern at positions 2 and 7, it is reasonable to infer that it would exhibit a similar preference, with π-π stacking being a less dominant force in its molecular assembly. The presence of the additional methyl group at the C5 position could introduce further steric hindrance, potentially making the parallel-displaced arrangement required for effective π-π stacking less favorable. Theoretical studies on other substituted naphthalene systems confirm that dispersion forces are a dominant component of stacking energy, but electrostatic and steric effects from substituents ultimately dictate the final geometry and interaction strength. nih.gov

C-H…π Interactions and Their Influence on Supramolecular Assembly

C-H…π interactions, a type of weak hydrogen bond where a carbon-hydrogen bond acts as the donor and a π-system acts as the acceptor, are recognized as a significant directional force in the formation of supramolecular structures. rsc.org These interactions play a pivotal role in the crystal engineering of molecules that possess large aromatic surfaces but may lack strong hydrogen bond donors or acceptors.

In the absence of strong π-π stacking, the crystal packing of 7-methoxy-2-naphthol is primarily directed by a combination of O-H···π and C-H···π interactions, which organize the molecules into sheets. nih.govresearchgate.net This finding is critical for predicting the supramolecular assembly of 2-Naphthalenol, 7-methoxy-5-methyl-. The methoxy group, a key feature of the title compound, has been shown in other complex naphthol structures to promote the formation of specific C-H···π interactions that can alter the orientation of an entire aromatic unit within the crystal lattice. nih.gov

For 2-Naphthalenol, 7-methoxy-5-methyl-, several C-H…π interactions are theoretically possible:

The methyl protons of the C5-methyl group can interact with the π-system of an adjacent naphthalene ring.

The protons of the C7-methoxy group can act as donors.

Aromatic protons on the naphthalene core can interact with the π-cloud of a neighboring molecule.

Computational Prediction of Chemical Reactivity and Stability

Computational chemistry provides powerful tools for predicting the chemical reactivity and thermodynamic stability of molecules like 2-Naphthalenol, 7-methoxy-5-methyl- without the need for empirical synthesis and testing. nih.gov Density Functional Theory (DFT) is a primary method used for this purpose, allowing for the calculation of various electronic and structural properties.

Key parameters calculated to predict reactivity and stability include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red or yellow) that are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites, colored blue) that are prone to nucleophilic attack. For 2-Naphthalenol, 7-methoxy-5-methyl-, the hydroxyl and methoxy oxygen atoms would be expected to be nucleophilic centers, while the aromatic protons would be electrophilic.

These computational analyses, which have been applied to various naphthalene derivatives, allow for a deep understanding of the molecule's intrinsic properties and guide the rational design of synthetic routes and applications. nih.govresearchgate.net

In Silico Drug Design and Biological Activity Prediction Methodologies

In silico drug design employs computational methods to identify and optimize potential drug candidates, significantly accelerating the discovery process. ijpsjournal.comijpsjournal.com Naphthalene and its derivatives are recognized for a wide spectrum of pharmacological activities, making them attractive scaffolds for computational investigation against various biological targets. mdpi.comekb.eg

Virtual Screening and Ligand-Based Design Approaches

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net For a novel compound like 2-Naphthalenol, 7-methoxy-5-methyl-, both ligand-based and structure-based VS approaches could be employed.

Ligand-Based Virtual Screening (LBVS): This method is used when the three-dimensional structure of the target is unknown, but a set of active molecules (ligands) has been identified. ijpsjournal.com A model, or pharmacophore, is constructed based on the shared chemical features of the known active ligands. This pharmacophore defines the essential steric and electronic properties required for bioactivity. A virtual library of compounds, which could include derivatives of the 2-Naphthalenol, 7-methoxy-5-methyl- scaffold, would then be screened to find molecules that match the pharmacophore model.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known (e.g., from X-ray crystallography), SBVS, primarily through molecular docking, is used. nih.gov A library of compounds is computationally docked into the target's binding site, and compounds are ranked based on their predicted binding affinity or "docking score." This allows for the prioritization of a smaller, more manageable number of compounds for experimental testing. Virtual libraries for screening have grown to contain billions of "make-on-demand" molecules, vastly expanding the chemical space available for discovery. nih.gov

Molecular Docking Simulations with Biological Target Macromolecules

Molecular docking is a cornerstone of structure-based drug design that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. mdpi.com The simulation calculates a binding affinity score, which estimates the strength of the interaction. Naphthol and naphthalene derivatives have been successfully docked against a variety of protein targets to rationalize or predict biological activity. ekb.egresearchgate.net

The process for a docking simulation involving 2-Naphthalenol, 7-methoxy-5-methyl- would include:

Preparation of the Ligand: A 3D structure of the compound is generated and energy-minimized.

Preparation of the Target: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

Docking Simulation: Using software like AutoDock or Maestro, the ligand is placed into the defined binding site of the protein. nih.gov The software samples a large number of possible conformations and orientations, scoring each one.

Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, between the ligand and specific amino acid residues in the binding site are examined. researchgate.net

The table below lists potential protein targets for which other naphthalene derivatives have shown inhibitory activity, suggesting they could be relevant targets for 2-Naphthalenol, 7-methoxy-5-methyl-.

Target ProteinTherapeutic AreaPDB ID (Example)Reference
TubulinAnticancer3E22 researchgate.netnih.gov
Histone Deacetylase-2 (HDAC2)Anticancer4LY1 ekb.eg
SARS-CoV-2 Papain-like Protease (PLpro)Antiviral6WUU nih.gov
Penicillin Binding ProteinAntibacterial2EX6 nih.gov
α-GlucosidaseAntidiabetic2QMJ (homology model basis) researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. ijpsjournal.comijpsjournal.com The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules and guide the optimization of lead compounds.

The development of a QSAR model for a series of analogues based on the 2-Naphthalenol, 7-methoxy-5-methyl- scaffold would follow these steps:

Data Set Assembly: A collection of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can describe physicochemical properties (e.g., LogP, molecular weight), electronic properties, or topological features.

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable).

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in model training) techniques to ensure it is robust and not overfitted.

Once validated, the QSAR model can be used to predict the activity of a virtual library of new derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. This approach has been applied to various naphthalene derivatives to develop inhibitors for targets like cyclooxygenase-2. ekb.eg

Research into Specialized Applications of 2 Naphthalenol, 7 Methoxy 5 Methyl and Its Derivatives

Investigation of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are crucial for developing technologies in optical computing, data storage, and telecommunications. researchgate.net The extended π-conjugated system of the naphthalene (B1677914) core is a key structural feature for inducing NLO effects. Research has focused on how different functional groups modify the electron distribution and enhance these properties.

Second Harmonic Generation (SHG) Efficiency Studies

Second Harmonic Generation (SHG) is a key NLO phenomenon where high-intensity light interacting with a material is converted to light at exactly twice the frequency. This property is highly dependent on the molecule's structure and its arrangement in a crystalline lattice. While specific SHG data for 2-Naphthalenol, 7-methoxy-5-methyl- is not available, studies on related organic compounds demonstrate the promise of this molecular class. For instance, newly synthesized organic salts designed with large molecular hyperpolarizabilities have been shown to generate significant second-harmonic signals when illuminated with near-infrared light. nasa.gov

Research into various organic crystals has yielded materials with high SHG efficiency, often compared to the standard reference material, urea. The search for materials with high SHG efficiency is ongoing, with propellane-type molecules and various dye-doped polymers showing promising results. For example, a specific propellane derivative that crystallizes in a noncentrosymmetric space group was found to have an SHG intensity nearly 40 times greater than that of urea. rsc.org A naphthalene crystal itself has been used to produce Raman laser action, and its first-order Stokes emission was subsequently used for SHG in a KDP crystal. researchgate.net

Table 1: SHG Efficiency in Selected Naphthalene-Related and Other Organic Compounds

Compound/Material SHG Efficiency/Observation Reference Compound
Propellane Derivative ~40x Urea
Naphthalene Crystal Efficient SHG from first-order Stokes emission -

This table presents data for related compounds to illustrate the potential NLO activity, as direct data for 2-Naphthalenol, 7-methoxy-5-methyl- is not available.

Characterization of Molecular Polarizability and Hyperpolarizability

Molecular polarizability (α) and, more importantly, the first hyperpolarizability (β) are microscopic measures of a molecule's NLO response. Theoretical and experimental studies on 2-naphthol (B1666908) and its derivatives have aimed to quantify these parameters. Quantum chemical calculations using Density Functional Theory (DFT) are a common tool for this purpose. researchgate.net

For 2-Naphthalenol, calculations have shown an inverse relationship between the first hyperpolarizability and the HOMO-LUMO energy gap, a principle that guides the design of new NLO materials. researchgate.net Studies on binaphthol derivatives have revealed remarkably large molecular first hyperpolarizabilities, with one compound exhibiting a value approximately 60 times larger than that of a highly π-delocalized phenyliminomethyl ferrocene (B1249389) complex. nih.gov Furthermore, certain binaphthol derivatives show a significant change in their NLO response between their neutral and cationic states, suggesting their potential as NLO switch materials. nih.gov Theoretical studies on other polycyclic aromatic hydrocarbons (PAHs) confirm that push-pull substitutions (electron-donating and electron-withdrawing groups) across the aromatic system can lead to a large intramolecular charge transfer and significantly enhance the hyperpolarizability. nih.gov

Table 2: Calculated Hyperpolarizability of 2-Naphthol Derivatives

Compound First Hyperpolarizability (β) (x 10⁻³⁰ esu) Computational Method
2-Naphthalenol Monomer Greater than dimer B3LYP/6-31G(d)
Binaphthol Derivative (Compound 7) 241.65 TDB3LYP/cc-pVDZ

This table is based on research on 2-naphthol and its derivatives to infer the potential properties of 2-Naphthalenol, 7-methoxy-5-methyl-.

Exploration in Materials Science

The unique electronic and structural characteristics of naphthalenic compounds make them attractive for the development of advanced functional materials.

Photochromic Properties and Applications in Dynamic Systems

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. This property is the basis for applications like self-darkening lenses and optical data storage. Research has shown that incorporating a naphthol unit into larger molecular systems, such as diarylethenes, can lead to photo-switchable materials. rsc.org

For example, a diarylethene derivative with a naphthol group, which was initially photochemically inactive, could be converted to a photoactive compound through methylation or the addition of acid. rsc.org Naphthopyrans are another major class of photochromic compounds used in applications like ophthalmic lenses. psu.edu The mechanism involves the light-induced opening of the pyran ring to form a colored, open-form species. psu.edu The fade rate and color can be tuned by substitution on the naphthalene core. psu.edugoogle.com Additionally, naphthol-naphthalimide conjugates have been synthesized, which undergo photochemical reactions upon irradiation, demonstrating the versatility of the naphthol scaffold in creating light-responsive systems. nih.gov

Development of Optoelectronic Materials

Optoelectronic materials are capable of converting electrical signals into optical signals and vice versa. ossila.com The conjugated structure of compounds like 2-Naphthalenol, 7-methoxy-5-methyl- is a key feature for such applications. ossila.com While specific research into the optoelectronic applications of 2-Naphthalenol, 7-methoxy-5-methyl- is not widely reported, its structural similarity to known optoelectronic materials suggests potential.

The NLO properties discussed previously are directly relevant to the creation of optoelectronic devices such as modulators and switches. nasa.gov The ability to tune the electronic properties, such as the HOMO-LUMO gap, through chemical modification is essential for designing materials with specific absorption and emission characteristics required for devices like organic light-emitting diodes (OLEDs). nih.gov The parent compound, 2-methoxynaphthalene, has documented data on properties like luminescence and external quantum efficiency, which are critical parameters for optoelectronic performance. nih.gov

Catalytic Applications and Mechanisms

The naphthol scaffold is a vital structural motif in a wide range of functional compounds, including chiral ligands and catalysts. rsc.org The reactivity of the hydroxyl group and the aromatic ring allows for various catalytic transformations.

A notable application is the use of beta-naphthol in Friedel-Crafts alkylation reactions. A procedure using a simple p-toluenesulfonic acid catalyst has been developed for the selective α-alkylation of beta-naphthol with allylic alcohols. rsc.orgrsc.org The proposed mechanism involves the protonation of the allylic alcohol by the acid catalyst, followed by the elimination of water to form a carbocation intermediate. This intermediate then undergoes an electrophilic attack by the electron-rich beta-naphthol to form the alkylated product. rsc.org This method is valued for its mild reaction conditions and high product yields. rsc.orgrsc.org

Furthermore, certain 2-substituted-1-naphthol derivatives have been investigated for their inhibitory effects on cyclooxygenase (COX) enzymes. This inhibitory action is a form of catalysis where the compound blocks the enzyme's active site. Docking studies have shown that a hydroxyl group at the C-1 position is crucial for activity, as it forms a hydrogen bond with an amino acid residue (Val 523) in the COX-2 active site. nih.gov Replacing this hydroxyl with a methoxy (B1213986) group resulted in a loss of inhibitory effect, highlighting the specific structural requirements for this catalytic interaction. nih.gov

Table 3: Mentioned Compounds

Compound Name
2-Naphthalenol, 7-methoxy-5-methyl-
2-Naphthol (beta-naphthol)
Urea
1,1′-bi-2-naphthol (BINOL)
p-toluenesulfonic acid
2-methoxynaphthalene
Naphthopyran
Diarylethene

Biological Interaction Mechanisms at the Chemical-Biological Interface

Enzyme Inhibition Studies (e.g., Menaquinone Biosynthesis Pathway Enzymes like MenA)

The menaquinone (Vitamin K2) biosynthesis pathway is a critical metabolic route in many bacteria, making its enzymes, such as MenA (1,4-dihydroxy-2-naphthoate octaprenyltransferase), attractive targets for antimicrobial drug development. chemicalbook.comnih.gov This pathway is responsible for producing menaquinone, an essential electron carrier in anaerobic respiration. nih.gov The enzymes in this pathway convert chorismate and α-ketoglutarate into the final menaquinone product through a series of intermediates. chemicalbook.com

While the pathway is a known target, extensive literature searches did not yield any studies that have investigated or reported the inhibitory activity of 2-Naphthalenol, 7-methoxy-5-methyl- against MenA or any other enzyme within this pathway. Therefore, no data on its potential as an enzyme inhibitor in this context is available.

Receptor Interaction Mechanisms Through Computational Modeling

Computational modeling, including molecular docking and simulation, is a powerful tool used to predict and analyze the interaction between a small molecule and a biological receptor at the atomic level. Such studies provide insights into binding affinity, orientation, and the specific amino acid residues involved in the interaction, guiding further experimental work.

A search for computational studies on 2-Naphthalenol, 7-methoxy-5-methyl- did not return any results. There are no published models of its interaction with any known biological receptors.

Structural Basis for Mechanistic Action (e.g., Apoptosis Induction, Cell Cycle Arrest, DNA Synthesis Inhibition)

Understanding the structural features of a compound that lead to specific biological outcomes like apoptosis (programmed cell death), cell cycle arrest, or inhibition of DNA synthesis is fundamental in drug discovery, particularly in cancer research. These mechanisms are common endpoints for assessing the therapeutic potential of novel compounds.

While related naphthalenoid structures and other methoxy-containing compounds have been investigated for such properties, there is no available scientific literature that specifically examines the ability of 2-Naphthalenol, 7-methoxy-5-methyl- to induce apoptosis, cause cell cycle arrest, or inhibit DNA synthesis. Consequently, the structural basis for any such action remains uncharacterized.

Conclusion and Future Research Perspectives for 2 Naphthalenol, 7 Methoxy 5 Methyl

Synthesis of Key Research Findings and Methodological Advancements

A review of existing literature reveals no specific methodologies for the targeted synthesis of 2-Naphthalenol, 7-methoxy-5-methyl-. Synthetic routes would likely need to be adapted from established methods for preparing polysubstituted naphthalenes. Key considerations for a potential synthesis would involve the strategic introduction of the three different functional groups onto the naphthalene (B1677914) core, controlling regioselectivity to achieve the desired 2, 5, and 7 substitution pattern.

Hypothetical Synthetic Strategies:

Starting MaterialKey Transformation StepsPotential Challenges
Substituted Naphthalene Precursor- Friedel-Crafts acylation/alkylation- Nitration followed by reduction and diazotization- Baeyer-Villiger oxidation- Etherification/Demethylation- Control of regioselectivity- Competing side reactions- Purification of isomers
Substituted Benzene (B151609) and Anhydride- Haworth synthesis (Friedel-Crafts acylation followed by reduction and cyclization)- Ring closure to form the desired naphthalene skeleton- Introduction of substituents at correct positions

Identification of Unexplored Research Avenues and Challenges

The absence of data for 2-Naphthalenol, 7-methoxy-5-methyl- presents a clear and significant research gap. The primary challenge is the lack of fundamental characterization of the compound.

Unexplored Research Avenues:

Synthesis and Characterization: The most immediate research need is the development of a reliable and efficient synthetic route to produce 2-Naphthalenol, 7-methoxy-5-methyl- in sufficient purity and quantity for further study. Subsequent characterization using techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry, and X-ray crystallography would be essential to confirm its structure and provide foundational data.

Physicochemical Properties: Basic properties such as melting point, boiling point, solubility, and pKa are currently unknown. Determining these would be a critical first step in understanding its behavior.

Biological Activity Screening: Many naphthalenol derivatives exhibit interesting biological activities. Screening 2-Naphthalenol, 7-methoxy-5-methyl- against various biological targets (e.g., enzymes, receptors) could uncover potential applications in medicinal chemistry.

Materials Science Applications: The naphthalene core suggests potential for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Its specific substitution pattern could influence its photophysical and electronic properties.

Potential for the Rational Design and Development of Advanced Chemical Entities

Once fundamental data is established, the structure of 2-Naphthalenol, 7-methoxy-5-methyl- could serve as a scaffold for the rational design of new chemical entities. The hydroxyl and methoxy (B1213986) groups offer sites for further functionalization, allowing for the fine-tuning of its properties.

Potential Design Strategies:

Functional Group ModificationTarget PropertyPotential Application Area
Derivatization of the hydroxyl groupEnhanced biological activity, improved solubilityMedicinal Chemistry
Modification of the methyl groupTuning of electronic propertiesMaterials Science
Introduction of additional substituentsAltered steric and electronic profileCatalyst Development

Recommendations for Further Interdisciplinary Research and Collaboration

To unlock the potential of 2-Naphthalenol, 7-methoxy-5-methyl-, a collaborative, interdisciplinary approach is recommended.

Synthetic Organic Chemistry and Analytical Chemistry: Collaboration between synthetic chemists to produce the compound and analytical chemists to purify and characterize it is the essential first step.

Computational Chemistry and Experimental Chemistry: Computational modeling could predict the properties and potential reactivity of 2-Naphthalenol, 7-methoxy-5-methyl-, guiding experimental efforts and providing deeper insights into its behavior.

Chemistry and Biology/Pharmacology: If initial screenings show biological activity, collaboration with biologists and pharmacologists would be necessary to evaluate its mechanism of action and potential as a therapeutic agent.

Chemistry and Materials Science: Should the compound exhibit interesting photophysical or electronic properties, collaboration with materials scientists would be crucial for its incorporation and testing in novel devices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.